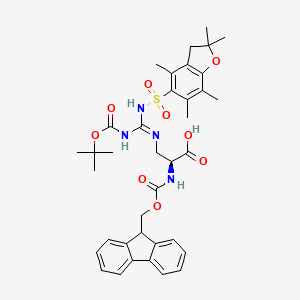

Fmoc-l-agp(pbf,boc)-oh

Description

Contextualization within Arginine Analog Derivatization

The core of Fmoc-L-Agp(Pbf,Boc)-OH is L-2-amino-3-guanidinopropionic acid (Agp), a non-proteinogenic amino acid that serves as a short-chain analog of arginine. buyersguidechem.comiris-biotech.de In the structure of arginine, the guanidinium (B1211019) group is separated from the alpha-carbon by a three-carbon chain. In Agp, this side chain is shortened to a single methylene (B1212753) group. iris-biotech.de This structural modification is of significant interest in medicinal chemistry and enzymology. Peptides incorporating Agp are valuable tools for structure-activity relationship (SAR) studies on enzymes that metabolize arginine, such as nitric oxide synthases (NOS). iris-biotech.de By altering the length of the side chain, researchers can probe the spatial and binding requirements of enzyme active sites, potentially leading to the development of potent and selective enzyme inhibitors. iris-biotech.deiris-biotech.de

The guanidino group of arginine and its analogs is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent undesirable side reactions. omizzur.commdpi.com This has led to the development of various protected forms of Agp for use in SPPS.

Evolution and Rationale for Complex Protecting Group Strategies in Peptide Synthesis

The successful chemical synthesis of peptides hinges on the strategic use of protecting groups. These are temporary modifications to reactive functional groups on amino acids that prevent them from participating in unintended reactions during the peptide bond formation. peptide.com The Fmoc (9-fluorenylmethoxycarbonyl) group, which protects the α-amino group of the amino acid, is the cornerstone of the most widely used SPPS strategy today. nih.gov It is stable to acidic conditions but can be readily removed by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids to the growing peptide chain. google.com

The side chain of arginine, with its guanidino moiety, presents a particular challenge. To prevent side reactions such as acylation or participation in undesired cyclization, the guanidino group must be masked. omizzur.com A variety of protecting groups have been developed for this purpose, with the sulfonyl-based Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group being a current standard in Fmoc-SPPS for arginine itself. rsc.orgchempep.com The Pbf group effectively reduces the basicity and nucleophilicity of the guanidinium moiety and is cleaved under the strong acidic conditions (typically with trifluoroacetic acid, TFA) used at the end of the synthesis to release the final peptide from the solid support. omizzur.com

For arginine analogs like Agp, the optimal protecting group strategy can differ. The shorter side chain of Agp alters its steric and electronic properties, which can influence the efficiency of both coupling and deprotection steps. Research has shown that a bis-Boc (di-tert-butyloxycarbonyl) protection strategy for the Agp side chain is highly effective, leading to the widely used building block Fmoc-L-Agp(Boc)₂-OH. iris-biotech.deiris-biotech.de

The compound this compound represents an alternative, more complex strategy. Here, the guanidino group is asymmetrically protected by both a Pbf group and a Boc group. While less common than the bis-Boc variant, the rationale for this dual-protection scheme may lie in modulating the derivative's solubility or fine-tuning the reactivity and deprotection kinetics of the guanidino group in specific, challenging synthetic contexts. reddit.com The presence of both a highly acid-labile Boc group and the more robust, yet still acid-cleavable, Pbf group offers a nuanced approach to side-chain protection.

This compound as a Building Block in Fmoc Solid-Phase Peptide Synthesis (SPPS)

In the practical workflow of Fmoc-SPPS, this compound is utilized as a building block to introduce a shortened, protected arginine mimic into a peptide sequence. Like other Fmoc-amino acids, its carboxyl group is activated using standard coupling reagents (e.g., HATU, HBTU) and reacted with the free N-terminal amine of the peptide chain anchored to the solid support.

While specific examples of peptides synthesized using the Pbf,Boc-protected Agp are not abundant in peer-reviewed literature, the related building block, Fmoc-L-Agp(Pbf)-OH, has been cited in patent literature for the synthesis of peptidomimetic inhibitors and antimicrobial peptidomimetics. iris-biotech.de This highlights the utility of Pbf-protected Agp derivatives in developing novel therapeutic agents. The choice between Fmoc-L-Agp(Pbf)-OH, Fmoc-L-Agp(Boc)₂-OH, and the more complex this compound allows peptide chemists to select the most appropriate tool based on the specific sequence, desired purity, and synthetic challenges at hand.

Compound Information Tables

The following tables provide key data for this compound and related, commercially available Agp derivatives used in peptide synthesis.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Full Chemical Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl]-N''-[(tert-butoxy)carbonyl]guanidino}propanoic acid |

| Molecular Formula | C₃₇H₄₄N₄O₉S |

| Molecular Weight | 720.83 g/mol iris-biotech.de |

Table 2: Comparison of Common Fmoc-L-Agp Derivatives

| Compound Name | Side-Chain Protection | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|---|

| Fmoc-L-Agp(Boc)₂-OH | bis-Boc | C₂₉H₃₆N₄O₈ | 568.63 iris-biotech.de | 313232-63-2 iris-biotech.desigmaaldrich.com |

| Fmoc-L-Agp(Pbf)-OH | Pbf | C₃₂H₃₆N₄O₇S | 620.72 iris-biotech.de | 1313054-86-2 iris-biotech.deiris-biotech.de |

| Fmoc-L-Agp-OH | Unprotected | C₁₉H₂₀N₄O₄ | 368.4 nih.govalfa-chemistry.com | N/A |

Table 3: List of Compounds Mentioned

| Compound Abbreviation/Name | Full Name |

|---|---|

| This compound | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl]-N''-[(tert-butoxy)carbonyl]guanidino}propanoic acid |

| Agp | L-2-amino-3-guanidinopropionic acid |

| Arginine | (2S)-2-amino-5-guanidinopentanoic acid |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| Boc | tert-butyloxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

| Fmoc-L-Agp(Boc)₂-OH | (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid iris-biotech.de |

| Fmoc-L-Agp(Pbf)-OH | (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-2-amino-3-guanidino-propionic acid iris-biotech.de |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| tBu | tert-butyl |

| Trt | Trityl (triphenylmethyl) |

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N4O9S/c1-20-21(2)31(22(3)27-17-37(7,8)49-30(20)27)51(46,47)41-33(40-35(45)50-36(4,5)6)38-18-29(32(42)43)39-34(44)48-19-28-25-15-11-9-13-23(25)24-14-10-12-16-26(24)28/h9-16,28-29H,17-19H2,1-8H3,(H,39,44)(H,42,43)(H2,38,40,41,45)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYRMJDPHITGPB-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Agp Pbf,boc Oh

Precursor Amino Acid Scaffold Preparation

The synthesis commences with the construction of the L-aminoguanidino-proline backbone. This is typically achieved through a multi-step sequence starting from a suitably protected L-proline derivative. A common strategy involves the derivatization of the proline ring to introduce a reactive site for the subsequent attachment of the guanidino moiety.

Strategic Introduction of the Fmoc α-Amino Protecting Group

Once the core scaffold is prepared, the α-amino group of the proline residue is protected with the Fmoc group. This is a crucial step to prevent unwanted side reactions at the amino terminus during subsequent synthetic transformations. The reaction is typically carried out using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base.

A typical procedure involves dissolving the amino acid precursor in an aqueous solution of sodium carbonate, followed by the addition of a solution of Fmoc-OSu in an organic solvent like dioxane at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

Selective Dual Protection of the Guanidino Moiety: Pbf and Boc Introduction

The protection of the highly basic and nucleophilic guanidino group is a critical and challenging aspect of the synthesis. The dual protection with both Pbf and Boc groups offers enhanced stability and precise control during peptide synthesis.

The introduction of the Pbf group is generally accomplished by reacting the guanidino-proline derivative with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in a suitable organic solvent, such as acetone, in the presence of a base like potassium carbonate. The reaction temperature is carefully controlled to optimize the yield and minimize side reactions.

Following the introduction of the Pbf group, the Boc group is installed on the remaining unprotected guanidino nitrogen. This is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The sequential addition of these two protecting groups ensures that the guanidino moiety is fully and orthogonally protected.

Chiral Purity Maintenance During Fmoc-L-Agp(Pbf,Boc)-OH Synthesis

Maintaining the L-configuration of the proline backbone throughout the synthetic sequence is of paramount importance. The stereochemical integrity of the α-carbon is susceptible to racemization, particularly during activation and coupling steps.

Several strategies are employed to minimize racemization:

Mild Reaction Conditions: Utilizing mild bases and controlling reaction temperatures can significantly reduce the risk of epimerization.

Careful Selection of Reagents: The choice of coupling reagents and activating agents plays a crucial role in preserving chirality.

Chiral Chromatography: In some cases, chiral high-performance liquid chromatography (HPLC) may be used to separate any racemic mixtures and ensure high enantiomeric purity of the final product. Commercial suppliers of this compound often report enantiomeric purity levels exceeding 99.9%.

Advanced Synthetic Routes and Optimization Techniques

Research in peptide chemistry continues to drive the development of more efficient and scalable synthetic routes for complex amino acid derivatives like this compound. Optimization techniques often focus on:

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel to improve efficiency and reduce waste.

Novel Protecting Groups: Exploring new protecting groups with improved lability profiles and orthogonality.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields in certain steps.

Flow Chemistry: Employing continuous flow reactors for better control over reaction parameters and scalability.

Orthogonal Protecting Group Chemistry of Fmoc L Agp Pbf,boc Oh in Spps

Principles of Orthogonal Protection in Peptide Synthesis

Orthogonal protection is a cornerstone strategy in SPPS that employs multiple classes of protecting groups that are removed by chemically distinct mechanisms. nih.govbiosynth.com This allows for the selective deprotection of one functional group while others remain intact. nih.gov In the context of Fmoc-L-Agp(Pbf,Boc)-OH, this principle is exemplified by the widely used Fmoc/tBu protection scheme. biosynth.comiris-biotech.de

The strategy relies on a division of labor between different types of protecting groups:

Temporary Protecting Groups: Used for the α-amino function of the incoming amino acid. These are removed at every cycle of peptide chain elongation. The 9-Fluorenylmethoxycarbonyl (Fmoc) group serves this role and is labile to basic conditions. iris-biotech.decsbio.com

Permanent Protecting Groups: Used for reactive side-chain moieties. These groups, such as Pbf and Boc, must remain stable throughout the iterative cycles of temporary group removal and are typically cleaved only at the final stage of synthesis under strong acidic conditions. iris-biotech.de

This orthogonality ensures that the repetitive base-mediated deprotection of the terminal α-amino group does not affect the acid-labile side-chain protectors, preventing the formation of unwanted side products and ensuring the integrity of the growing peptide. nih.govbiosynth.com

Fmoc (9-Fluorenylmethoxycarbonyl) Deprotection

The Fmoc group is the standard temporary protecting group for the α-amino function in modern SPPS. iris-biotech.de Its removal is a critical step that is repeated after each amino acid coupling.

The removal of the Fmoc group proceeds via a base-mediated β-elimination mechanism (E1cB). rsc.org The process involves two key stages:

A mild base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene ring system. nih.gov

This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide, which liberates the α-amino group of the peptide chain. nih.gov

Crucially, the secondary amine used for deprotection also acts as a scavenger for the electrophilic DBF intermediate. nih.gov It traps the DBF to form a stable adduct, preventing it from reacting with the newly deprotected amine, which would otherwise lead to chain termination. nih.gov

The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, and the solvent. While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is standard, other bases can offer kinetic advantages. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, removes the Fmoc group much more rapidly than piperidine. rsc.orgpeptide.com However, because DBU cannot scavenge the dibenzofulvene (DBF) byproduct, a nucleophile like piperidine or piperazine is often included in the deprotection solution. rsc.orgpeptide.com A combination of DBU and piperazine can achieve complete Fmoc removal in under a minute, significantly faster than conventional piperidine solutions. rsc.orgrsc.org

The kinetics of Fmoc removal can be sequence-dependent, with certain peptide chains prone to aggregation, which can hinder deprotection. In such cases, a more potent deprotection cocktail, like those containing DBU, can improve the deprotection yield and the purity of the final peptide. rsc.orgpeptide.com

| Deprotection Reagent | Half-life (t½) in seconds |

|---|---|

| 5% Piperazine | 150 |

| 20% Piperidine | 7 |

| 5% Piperazine + 0.5% DBU | 12 |

| 5% Piperazine + 1% DBU | 7 |

| 5% Piperazine + 2% DBU | 4 |

Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Deprotection

The Pbf group is a "permanent" side-chain protecting group specifically designed for the highly reactive guanidino moiety of arginine and related residues, such as the guanidinopropionic acid in this compound. omizzur.comchempep.com

The Pbf group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions. chempep.com This deprotection is typically performed concurrently with the cleavage of the completed peptide from the resin support and the removal of other acid-labile side-chain protecting groups (e.g., Boc, tBu). researchgate.net The standard reagent for this process is a high concentration of trifluoroacetic acid (TFA), often 95%. researchgate.net

To prevent side reactions caused by reactive cationic species generated during cleavage, a "scavenger" cocktail is added to the TFA. merckmillipore.com These scavengers trap electrophiles that could otherwise modify sensitive amino acid residues like tryptophan or methionine.

| Scavenger | Typical Concentration (%) | Function |

|---|---|---|

| Water | 2.5 - 5 | Traps tert-butyl cations. |

| Triisopropylsilane (TIS) | 1 - 2.5 | Reduces oxidized tryptophan and scavenges Trityl and other carbocations. merckmillipore.com |

| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenges cations and prevents reattachment of sulfonyl protecting groups. |

| Thioanisole | 5 | Soft nucleophile that protects against sulfonation and accelerates Pbf removal. sigmaaldrich.com |

| Phenol | 5 | Protects tyrosine and tryptophan residues from alkylation. merckmillipore.com |

The guanidino group is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating robust protection to prevent side reactions during peptide synthesis. omizzur.commdpi.com The Pbf group effectively shields the guanidino moiety due to the electron-withdrawing nature of the sulfonyl group, which reduces its basicity and nucleophilicity. reddit.com

A key feature of the Pbf group is its high stability under the basic conditions of repeated Fmoc deprotection cycles, ensuring the integrity of the side chain throughout the synthesis. chempep.com Compared to other sulfonyl-based protecting groups for arginine, Pbf offers an optimal balance of stability and lability. It is significantly more acid-labile than older groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), allowing for more efficient and rapid final deprotection with less risk of side reactions on sensitive peptides. sigmaaldrich.compeptide.com This enhanced lability is particularly advantageous in the synthesis of peptides containing multiple arginine residues. peptide.com

| Protecting Group | Relative Rate of Acid-Labile Deprotection |

|---|---|

| Pbf | Fastest |

| Pmc | Intermediate |

| Mtr | Slowest |

Strategic Selective Deprotection Schemes for this compound Derivatives

The unique combination of three orthogonal protecting groups in this compound allows for several strategic deprotection schemes, enabling complex synthetic routes such as on-resin side-chain modification.

Scheme A: Standard Nα-Deprotection for Peptide Elongation This is the most common application in SPPS. The temporary Nα-Fmoc group is selectively removed at the beginning of each coupling cycle.

Action : Treatment with ~20% piperidine in DMF.

Result : The Nα-amino group is deprotected, making it available for coupling with the next Fmoc-protected amino acid in the sequence. The Boc and Pbf groups on the Agp side chain remain fully intact.

Scheme B: Selective On-Resin Side-Chain Deprotection for Derivatization This strategy leverages the differential acid lability of the Boc and Pbf groups to expose a specific site on the guanidino side chain for further modification while the peptide remains attached to the solid support.

Action : After incorporation into the peptide chain, the resin-bound peptide is treated with a mild solution of TFA in DCM (e.g., 1-5%).

Result : The Boc group is selectively cleaved from the Agp side chain, exposing one of the guanidino nitrogens. The Pbf group, Nα-Fmoc group (if present at the N-terminus), other acid-labile side chain protecting groups (like tBu), and the resin linkage remain unaffected. The newly exposed nitrogen can then be targeted for specific modifications, such as alkylation or acylation, to create a unique peptide derivative.

Scheme C: Global Deprotection and Cleavage This is the final step in the synthesis of the target peptide. A strong acid cocktail is used to remove all remaining protecting groups and release the peptide from the resin.

Action : Treatment with a strong acid cocktail, typically 90-95% TFA, often containing scavengers like water, triisopropylsilane (TIS), and/or dithioethane (DTE). iris-biotech.de

Result : The Pbf group on the Agp side chain is cleaved, along with any other acid-labile side-chain protecting groups (e.g., tBu, Trt) throughout the peptide. The peptide is simultaneously cleaved from the solid support, yielding the final, deprotected peptide in solution. Any Boc group that was not previously removed would also be cleaved at this stage.

| Scheme | Objective | Protecting Group Removed | Reagents | Synthetic Outcome |

| A | Peptide Chain Elongation | Fmoc | ~20% Piperidine/DMF | Free Nα-amine ready for next coupling. |

| B | On-Resin Side-Chain Modification | Boc | Mild TFA/DCM (e.g., 1-5%) | Exposed guanidino nitrogen for derivatization. |

| C | Final Peptide Release | Pbf (and all other acid-labile groups) | Strong TFA Cocktail (e.g., 95%) | Fully deprotected peptide cleaved from resin. |

Integration and Performance of Fmoc L Agp Pbf,boc Oh in Solid Phase Peptide Synthesis

Optimization of Coupling Reactions Incorporating Fmoc-L-Agp(Pbf,Boc)-OH

The efficient formation of an amide bond between this compound and the growing peptide chain is paramount for the successful synthesis of the target peptide. The bulky nature of the dual Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) protecting groups on the guanidino side chain introduces significant steric hindrance, which must be addressed through careful selection of reagents and reaction conditions. iris-biotech.dechempep.comreddit.com

The activation of the carboxylic acid of this compound is a critical step that dictates the efficiency of the coupling reaction. The choice of coupling reagent is crucial, especially for sterically hindered amino acids. Reagents are typically categorized as carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts. peptide.comsigmaaldrich.com

Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with an additive such as OxymaPure (ethyl cyano(hydroxyimino)acetate) to enhance reaction rates and suppress racemization. nih.govbachem.com For particularly challenging couplings involving hindered residues like arginine derivatives, phosphonium and aminium salt-based reagents are often preferred due to their higher reactivity. sigmaaldrich.commerckmillipore.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated high efficiency in difficult coupling scenarios. peptide.comsigmaaldrich.com The selection of a suitable reagent is often determined empirically by synthesizing a model peptide and comparing the purity of the crude product.

For short-chain arginine analogs, specific protection strategies have been found to be more effective. For instance, studies on the synthesis of peptides containing Agp have shown that bis-Boc protection on the side chain can yield good results. iris-biotech.de For the related analog Agb (2-amino-4-guanidino-butyric acid), a mixed Pbf/Boc protection of the guanidino group, as seen in the subject compound, was found to be favorable. iris-biotech.de This suggests that the combination of protecting groups directly influences the selection of the optimal coupling strategy.

| Reagent Class | Example Reagent | Typical Additive | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC | OxymaPure, HOBt | Cost-effective; requires additive to reduce racemization and improve rates. bachem.com |

| Aminium/Uronium Salts | HBTU | HOBt (intrinsic) | Highly efficient with low racemization; widely used in automated SPPS. peptide.com |

| HATU | HOAt (intrinsic) | More reactive than HBTU due to the HOAt leaving group; excellent for hindered couplings. sigmaaldrich.commerckmillipore.com | |

| Phosphonium Salts | PyBOP | HOBt (intrinsic) | High reactivity; does not cause guanidinylation of the free N-terminus, unlike some aminium salts. sigmaaldrich.com |

The choice of solvent plays a significant role in SPPS by influencing resin swelling, reagent solubility, and reaction kinetics. The most common solvent for Fmoc-based SPPS is N,N-dimethylformamide (DMF). nih.gov However, due to safety concerns, alternative "green" solvents are being explored. researchgate.net N-butylpyrrolidinone (NBP) has emerged as a viable alternative, though its higher viscosity can sometimes impair the penetration of the coupling cocktail into the resin, particularly at room temperature. researchgate.netrsc.org

For problematic couplings, such as the incorporation of Fmoc-Arg(Pbf)-OH, strategies have been developed to overcome solvent-related issues. One such strategy involves performing the coupling at an elevated temperature (e.g., 45 °C), which reduces the viscosity of NBP and accelerates the reaction rate. rsc.org This approach could be directly applicable to the incorporation of the sterically demanding this compound. The stability of the activated amino acid in the chosen solvent is also a consideration, as premature degradation can lead to side products and lower yields. Studies have shown that Fmoc-Arg(Pbf)-OH is stable in both DMF and NBP. nih.gov

| Solvent | Key Properties | Considerations for Hindered Couplings |

|---|---|---|

| DMF (N,N-dimethylformamide) | Excellent resin swelling and reagent solubility. nih.gov | Standard solvent, generally effective. |

| NMP (N-methyl-2-pyrrolidone) | Similar to DMF, can sometimes disrupt aggregation better. peptide.com | Effective alternative to DMF. |

| NBP (N-butylpyrrolidinone) | Lower toxicity than DMF; higher viscosity. rsc.org | May require elevated temperatures to improve reaction rates by reducing viscosity. researchgate.net |

| 2-MeTHF (2-Methyltetrahydrofuran) | "Green" solvent alternative. chempep.com | Solubility and swelling properties may differ significantly from amide solvents. |

Peptide chain aggregation and steric hindrance are major obstacles in SPPS, leading to incomplete coupling and deprotection reactions. peptide.comsigmaaldrich.com The bulky Pbf and Boc protecting groups on the Agp side chain contribute significantly to steric hindrance. chempep.com Furthermore, as the peptide chain elongates, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds, causing the peptide-resin to aggregate and become inaccessible to reagents. peptide.comchemrxiv.org

Several strategies can be employed to mitigate these issues:

Microwave-Assisted SPPS: The application of microwave energy can accelerate both coupling and deprotection reactions, often improving yields for difficult sequences, including those rich in arginine. chempep.com

Elevated Temperatures: As mentioned, increasing the reaction temperature can disrupt secondary structures and improve reaction kinetics. rsc.orgpeptide.com

Chaotropic Salts: The addition of salts like LiCl to the reaction mixture can help to disrupt hydrogen bonding and break up aggregates. peptide.com

Solvent Disruption: Switching to solvents known to disrupt aggregation, such as NMP or adding DMSO to DMF, can be effective. peptide.com

Specialized Reagents: Utilizing highly reactive coupling reagents like HATU can help drive sterically hindered reactions to completion. merckmillipore.com

The positive charge of the guanidinium (B1211019) group in arginine is known to play a role in peptide aggregation and solubility. nih.gov While the side chain of Agp is shorter, the fundamental physicochemical properties of the protected guanidinium group remain a key factor in the synthetic strategy.

Deprotection Kinetics and Efficiency in Peptide Chain Elongation

Following a successful coupling step, the temporary Fmoc protecting group on the α-amino group must be quantitatively removed to allow for the addition of the next amino acid. Incomplete deprotection results in deletion sequences, which are difficult to separate from the desired product.

The removal of the Fmoc group is typically achieved using a solution of a secondary amine base, most commonly 20-40% piperidine (B6355638) in DMF. researchgate.netluxembourg-bio.com The reaction proceeds via a β-elimination mechanism, liberating the free amine and a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct. researchgate.net

The formation of this DBF-piperidine adduct can be monitored in real-time using UV spectrophotometry, as the adduct has a characteristic absorbance maximum around 300-312 nm. nih.govresearchgate.net By measuring the absorbance of the solution flowing from the reaction vessel, one can track the progress of the deprotection reaction. A sharp peak followed by a return to baseline indicates a complete and efficient reaction. A broadened or tailing peak can signify slow or incomplete Fmoc removal, often indicative of peptide aggregation. chemrxiv.org

The rate of Fmoc deprotection can be sequence-dependent. Steric hindrance around the N-terminus can impede the access of the piperidine base, slowing down the reaction. Studies on the deprotection kinetics of Fmoc-L-Arginine(Pbf)-OH have shown that it requires a longer deprotection time compared to less hindered amino acids like leucine. nih.govresearchgate.net For Fmoc-Arg(Pbf)-OH, a minimum of 10 minutes is often required for efficient deprotection. nih.gov

While specific kinetic data for this compound is not widely published, it is reasonable to infer its behavior from the closely related Fmoc-L-Arg(Pbf)-OH. The shorter side chain of Agp might slightly alter the local steric environment, but the presence of the bulky Fmoc group itself is the primary determinant of the reaction rate. Therefore, extended deprotection times (e.g., 2 x 10 minutes) would likely be a prudent starting point for syntheses incorporating this analog. The use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate slow deprotection reactions, but care must be taken as DBU can catalyze side reactions like aspartimide formation. peptide.compeptide.com

| Fmoc-Amino Acid | Deprotection Reagent | Time for >95% Deprotection | Observations |

|---|---|---|---|

| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | ~3-5 minutes | Represents a sterically unhindered residue with fast kinetics. nih.gov |

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | >10 minutes | Slower kinetics attributed to steric bulk of the side chain. nih.govresearchgate.net |

| This compound | 20% Piperidine in DMF | (Est.) >10 minutes | Expected to have slow kinetics similar to Fmoc-Arg(Pbf)-OH due to bulky protecting groups. |

Compatibility with Various Solid Supports and Linkers

The success of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy relies on an orthogonal protection scheme, where the temporary Nα-Fmoc group and the semi-permanent side-chain protecting groups (like Pbf) exhibit differential stability to cleavage reagents. The Fmoc group is labile to mild bases (e.g., piperidine), while the Pbf group and the linkage to the solid support are stable to these conditions but are cleaved by strong acids (e.g., Trifluoroacetic acid, TFA). chempep.comaltabioscience.com This orthogonality makes Fmoc-L-Arg(Pbf)-OH compatible with a wide array of solid supports and linkers designed for Fmoc chemistry.

The choice of resin and linker is primarily dictated by the desired C-terminal functionality of the final peptide (acid or amide) and the specific requirements of the synthesis. Polystyrene (PS) and polyethylene (B3416737) glycol (PEG)-grafted PS resins are common solid supports. biosynth.com

Key Compatible Resins and Linkers:

Wang Resin: This is a p-alkoxybenzyl alcohol-based resin used for synthesizing C-terminal peptide acids. The ester linkage formed between the first amino acid and the resin is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by moderate to strong acids like TFA. biosynth.com

Rink Amide Resin: To produce peptides with a C-terminal amide, Rink Amide resin is a preferred choice. The linkage is acid-labile, and cleavage with TFA releases the peptide as a C-terminal amide. Research has specifically demonstrated the efficient condensation of Fmoc-L-Arg(Pbf)-OH onto Rink Amide-AM resin, confirming its compatibility. biosynth.comchemicalbook.com

PAL (Peptide Amide Linker): Similar to Rink Amide, the PAL linker is used for generating peptide amides. It is stable throughout the Fmoc-based synthesis and is cleaved under standard TFA conditions. biosynth.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide from the support under very mild acidic conditions. This is particularly useful for creating protected peptide fragments that can be used in subsequent segment condensation strategies.

The compatibility of Fmoc-L-Arg(Pbf)-OH is fundamentally linked to the stability of the Pbf group and the resin linker in the presence of a mild base. Since both are stable, this amino acid derivative can be incorporated effectively using standard coupling protocols with any support system designed for the Fmoc/tBu methodology.

| Solid Support/Linker | C-Terminal Functionality | Cleavage Condition | Compatibility with Fmoc-L-Arg(Pbf)-OH | Reference |

|---|---|---|---|---|

| Wang Resin | Acid | High % TFA | Fully Compatible | biosynth.com |

| Rink Amide Resin | Amide | High % TFA | Fully Compatible | biosynth.comchemicalbook.com |

| PAL Linker | Amide | High % TFA | Fully Compatible | biosynth.com |

| 2-Chlorotrityl (2-CTC) Resin | Acid (Protected) | Dilute Acid (e.g., 1% TFA) | Fully Compatible | iris-biotech.de |

Influence of Starting Material Purity on Peptide Synthesis Outcomes

Common Impurities and Their Effects:

Acetic Acid: This is a particularly detrimental impurity due to its small molecular weight and high reactivity. Acetic acid present in the Fmoc-amino acid vial will be activated and coupled to the N-terminus of the growing peptide chain, effectively capping it and preventing further elongation. This results in truncated peptide sequences. For example, a mere 0.1% mass contamination of acetic acid in Fmoc-Arg(Pbf)-OH can translate to a 1 mol% contamination, potentially causing up to 5% chain termination at that specific coupling step. sigmaaldrich.com

Free Amino Acid: The presence of the unprotected amino acid (e.g., L-Arg(Pbf)-OH) can lead to the incorporation of multiple units of that amino acid into the peptide chain. nih.gov This side reaction generates insertion sequences that are often difficult to separate from the desired product.

Enantiomeric Impurity (D-isomer): The synthesis of biologically active peptides requires high enantiomeric purity. The presence of the D-isomer of the amino acid (e.g., Fmoc-D-Arg(Pbf)-OH) will result in the formation of diastereomeric peptides. These impurities can be challenging to remove during purification and may alter the final peptide's structure and function. guidechem.com High-quality starting materials typically have an enantiomeric purity of ≥99.8%. sigmaaldrich.com

Fmoc-β-alanine and other related impurities: During the synthesis of Fmoc-amino acids, various side products can form. These impurities, if not removed, will be incorporated into the growing peptide chain, leading to a heterogeneous final product. nih.gov

Research has quantitatively demonstrated the impact of purity. In one study synthesizing the 29-amino acid peptide Glucagon, purifying the constituent Fmoc-amino acids (including Fmoc-Arg(Pbf)-OH) to reduce the total impurity level from ~26% to ~10% resulted in an increase in the final crude peptide's purity by over 15% (from approximately 53% to 68%). ajpamc.com This highlights the direct correlation between the quality of the starting materials and the outcome of the synthesis. Therefore, using highly pure Fmoc-L-Arg(Pbf)-OH is essential for achieving high yields and simplifying the purification of the final peptide product.

| Impurity Type | Effect on Peptide Synthesis | Resulting By-product | Reference |

|---|---|---|---|

| Acetic Acid | Capping of the growing peptide chain | Truncated sequences (N-acetylated) | nih.govsigmaaldrich.com |

| Free Amino Acid | Multiple additions at a single coupling step | Insertion sequences | nih.gov |

| Enantiomeric Impurity (D-Isomer) | Incorporation of the wrong stereoisomer | Diastereomeric peptides | sigmaaldrich.comguidechem.com |

| Amino Acid Oligomers (e.g., Dipeptides) | Incorporation of multiple amino acid units | Insertion sequences | nih.gov |

Mechanistic Insights and Mitigation of Undesired Side Reactions in Fmoc L Agp Pbf,boc Oh Containing Peptides

Guanidino Side Chain Modification and By-product Formation

The guanidino group of arginine, protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, is central to the reactivity of this amino acid derivative. Although Pbf offers robust protection under the basic conditions of Fmoc deprotection, it is not entirely inert and can be involved in side reactions, primarily during the amino acid activation and coupling steps.

Studies have shown that δ-lactam formation can be significant. For instance, when Fmoc-Arg(Pbf)-OH is activated with DIC/Oxyma, the formation of the lactam by-product can be substantial, competing with the desired coupling reaction. nih.gov

Mitigation Strategies:

In Situ Activation: Activating the amino acid in the presence of the resin-bound amine can favor the intermolecular coupling reaction over the intramolecular lactam formation.

Choice of Coupling Reagents: While common activators can promote this side reaction, careful selection and stoichiometry can minimize it. Using coupling agents that form highly reactive esters quickly can drive the reaction toward peptide bond formation. nih.gov

Temperature Control: Performing the coupling at controlled temperatures can help manage the kinetics of lactam formation versus the coupling reaction. csic.es

| Condition | Observation | Mitigation Approach | Reference |

|---|---|---|---|

| Activation Method | Mixed anhydride and carbodiimide methods can lead to significant lactam formation. | Use of phosphonium (B103445) or uronium salt reagents (e.g., HBTU, HATU) can sometimes offer better outcomes. | nih.gov |

| Solvent | Solvents with high viscosity (e.g., NBP) can exacerbate the issue by slowing diffusion of the activated amino acid to the resin. | Elevating temperature to reduce viscosity; optimizing solvent choice (e.g., DMF). | csic.es |

| Protecting Group | Fmoc-Arg(Boc)2-OH shows faster lactam formation kinetics compared to Fmoc-Arg(Pbf)-OH. | Fmoc-Arg(Pbf)-OH is generally preferred, though lactam formation still occurs. | nih.gov |

Aspartimide Formation in Acidic and Basic Conditions

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, occurring when an aspartic acid (Asp) residue is exposed to basic conditions, such as the piperidine (B6355638) used for Fmoc removal. nih.gov The process involves the nucleophilic attack of the backbone amide nitrogen C-terminal to the Asp residue on the side-chain carbonyl, forming a five-membered succinimide ring. This intermediate can then be hydrolyzed to yield not only the desired α-peptide but also the undesired β-peptide, as well as their respective D-isomers due to the chiral instability of the aspartimide ring. sigmaaldrich.comiris-biotech.de

The presence of an arginine residue adjacent to the Asp residue (e.g., Asp-Arg sequences) is known to increase the propensity for this side reaction. iris-biotech.deiris-biotech.de The bulky and charged nature of the arginine side chain can influence the local peptide conformation, potentially favoring the geometry required for the intramolecular cyclization.

Mechanism Under Basic and Acidic Conditions:

Basic Conditions: The reaction is primarily base-catalyzed. During Fmoc deprotection, piperidine can deprotonate the backbone amide nitrogen, initiating the cyclization. This is the most common pathway for aspartimide formation in Fmoc-SPPS. nih.gov

Acidic Conditions: While less common during the synthesis cycles, aspartimide formation can also be catalyzed by acid, for example, during the final cleavage from certain resins or with specific side-chain protecting groups.

Mitigation Strategies:

Modified Deprotection Cocktails: Using a weaker base than piperidine (e.g., piperazine) or adding an acidic additive like hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution can significantly reduce the rate of aspartimide formation. iris-biotech.deiris-biotech.debiotage.com

Sterically Hindered Side-Chain Protection: Employing bulkier protecting groups on the Asp side chain, such as trialkylmethyl esters, can sterically hinder the formation of the succinimide ring. nih.gov

Backbone Protection: Introducing a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen following the Asp residue completely prevents the side reaction by blocking the nucleophile. nih.gov

| Strategy | Mechanism of Action | Effectiveness in Asp-Arg Sequences | Reference |

|---|---|---|---|

| Use of 20% Piperazine for Fmoc Removal | Weaker base reduces the rate of backbone amide deprotonation. | Effective at suppressing aspartimide formation. | biotage.com |

| Addition of 0.1M HOBt to Piperidine | Acidic additive lowers the basicity of the deprotection solution. | Significantly reduces aspartimide formation. | biotage.com |

| Fmoc-Asp(OMpe)-OH Building Block | Steric hindrance from the 3-methylpent-3-yl ester protecting group. | Provides good protection against base-catalyzed aspartimide formation. | researchgate.net |

| Backbone Protection (e.g., Dmb-dipeptides) | Masks the amide nitrogen, preventing its nucleophilic attack. | Completely eliminates the side reaction. | iris-biotech.de |

Diketopiperazine Formation in N-Terminal Sequences

Diketopiperazine (DKP) formation is an intramolecular side reaction that primarily occurs at the N-terminal dipeptide stage of SPPS. acs.org After the removal of the Fmoc group from the second amino acid, the now-free N-terminal amine can perform a nucleophilic attack on the carbonyl group of the C-terminal residue's ester linkage to the resin. This results in the cleavage of the dipeptide from the solid support as a cyclic diketopiperazine. nih.gov

This side reaction is highly sequence-dependent. Sequences containing proline at the second position (Xaa-Pro) are particularly susceptible. While arginine at the N-terminus is not as prone to inducing DKP formation as proline, the reaction can still occur, especially if the second residue is sterically unhindered, like glycine. acs.org The rate of DKP formation is influenced by the base used for deprotection and the type of resin linker. nih.gov

Mitigation Strategies:

Use of Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide unit skips the vulnerable dipeptidyl-resin stage where DKP formation can occur. nih.govnih.gov

Alternative Deprotection Reagents: Using alternative Fmoc removal solutions, such as a combination of 2% DBU and 5% piperazine in NMP, has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF. acs.orgscribd.com

Resin Choice: Using sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation by impeding the required conformational arrangement for the intramolecular attack. acs.org

Immediate Coupling: Coupling the third amino acid immediately after the deprotection of the second residue minimizes the time the free N-terminal amine is available to initiate the cyclization reaction.

Protecting Group Migration and Rearrangements

The stability of protecting groups is crucial for the successful synthesis of a target peptide. Both the Pbf group on the arginine side chain and any other protecting groups, such as Boc, must remain stable throughout the synthesis cycles but be cleanly removable during the final cleavage.

A known side reaction involving the Pbf group is its migration to the indole side chain of tryptophan (Trp) residues during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.de The Pbf group is cleaved as a cationic species, which can then act as an electrophile and alkylate the electron-rich indole ring of Trp. The extent of this side reaction is sequence-dependent, influenced by the spatial proximity of the Arg and Trp residues. nih.gov While Pbf is less prone to this reaction than its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), it can still occur. peptide.com

Mitigation Strategies:

Scavengers: The addition of scavengers, such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT), to the TFA cleavage cocktail is essential. These molecules act as cation traps, quenching the reactive Pbf cation before it can modify tryptophan residues. sigmaaldrich.com

Indole Protection: The most effective way to prevent this side reaction is to protect the indole nitrogen of tryptophan, typically with a Boc group (Fmoc-Trp(Boc)-OH). This deactivates the indole ring towards electrophilic attack. The use of Fmoc-Trp(Boc)-OH has been shown to nearly eliminate sulfonyl modification of tryptophan. peptide.compeptide.com

Control of Racemization at α-Carbon Centers

Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of an amino acid. In peptide synthesis, it is a significant risk during the carboxyl group activation step required for peptide bond formation. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of chiral purity.

The incorporation of Fmoc-Arg(Pbf)-OH, like other amino acids, is susceptible to racemization, especially under strongly basic conditions or with prolonged activation times. The choice of coupling reagent and the base used for neutralization and coupling plays a critical role in controlling the extent of racemization.

Factors Influencing Racemization:

Coupling Reagents: Carbodiimide reagents like DCC, when used alone, can lead to significant racemization. Their use in combination with additives like HOBt or Oxyma Pure forms active esters that are less prone to racemization. bachem.com Uronium/aminium reagents like HATU and HBTU are generally efficient and provide low levels of racemization. peptide.com

Bases: Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA) to minimize base-catalyzed racemization.

Temperature: Elevated temperatures, sometimes used to drive difficult couplings, can increase the rate of racemization.

Mitigation Strategies:

Use of Additives: The routine addition of racemization-suppressing additives like HOBt, HOAt, or Oxyma Pure is standard practice, especially when using carbodiimide activators. bachem.compeptide.com

Optimized Reagents: Employing modern coupling reagents designed for low racemization, such as COMU or DEPBT, can be highly effective. bachem.comluxembourg-bio.com

Careful Control of Conditions: Minimizing the pre-activation time and avoiding excessive amounts of base can help preserve stereochemical integrity.

| Coupling Reagent System | Relative Risk of Racemization | Comments | Reference |

|---|---|---|---|

| DIC / HOBt | Low | A standard, cost-effective method that provides good suppression of racemization. | bachem.com |

| HATU / DIPEA | Very Low | Highly efficient reagent, reacts faster with less epimerization. | peptide.com |

| COMU / DIPEA | Very Low | High coupling efficiency, incorporates Oxyma Pure for safety and effectiveness. | bachem.com |

| DEPBT | Extremely Low | Shown to provide amide bond formation with no detectable racemization in challenging cases. | luxembourg-bio.com |

Strategies for Overcoming "Difficult Sequences" in the Presence of Fmoc-L-Agp(Pbf,Boc)-OH

"Difficult sequences" are peptide chains that are prone to aggregation on the solid support during synthesis. nih.gov This aggregation, often driven by intermolecular hydrogen bonding to form stable secondary structures like β-sheets, can lead to poor solvation of the peptide-resin matrix. Consequently, both Fmoc deprotection and amino acid coupling reactions become slow and incomplete, resulting in low purity and yield of the final product. sigmaaldrich.com

Peptides rich in arginine are particularly susceptible to aggregation due to the strong electrostatic and hydrogen-bonding capabilities of the guanidino group. nih.gov While arginine itself is often used as an additive to prevent protein aggregation in solution, arginine-rich peptide chains can present significant synthetic challenges. nih.govresearchgate.net

Strategies to Overcome Aggregation:

Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bond networks that lead to aggregation. sigmaaldrich.comresearchgate.net

Special Solvents: Switching from standard solvents like DMF to more polar, hydrogen-bond-disrupting solvents such as N-methyl-2-pyrrolidone (NMP) or adding co-solvents like dimethyl sulfoxide (DMSO) can improve solvation. peptide.comsigmaaldrich.com

Elevated Temperature/Microwave Synthesis: Performing couplings at higher temperatures or using microwave-assisted synthesis can provide the energy to overcome kinetic barriers and disrupt aggregates, leading to more efficient reactions.

Backbone Modifications: The incorporation of "kink-inducing" elements can disrupt the formation of regular secondary structures.

Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide (an oxazolidine derivative of Ser or Thr) every 6-8 residues effectively breaks up β-sheet formation. sigmaaldrich.comresearchgate.net

Dmb/Hmb Protection: Using a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on a backbone amide nitrogen serves a similar structure-disrupting purpose. sigmaaldrich.com

Low-Loading Resins: Using a resin with a lower substitution level increases the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation. peptide.com

Advanced Applications and Methodological Advancements with Fmoc L Agp Pbf,boc Oh

Design and Synthesis of Complex Peptide and Peptidomimetic Scaffolds

The incorporation of non-proteinogenic amino acids like Agp is a cornerstone of modern peptide chemistry, aimed at creating molecules with enhanced therapeutic properties. nih.gov Fmoc-L-Agp(Pbf,Boc)-OH serves as a critical building block in the design of complex peptides and peptidomimetics—structures that mimic the biological activity of natural peptides but often possess improved metabolic stability and bioavailability. nih.gov

Researchers utilize this derivative in standard Fmoc-based SPPS protocols to replace natural arginine residues. chempep.com This substitution can subtly alter the geometry, basicity, and hydrogen-bonding capacity of the guanidino group, leading to modified receptor binding affinities or enzymatic resistance. The synthesis of peptidomimetic scaffolds often involves replacing a dipeptide motif with a constrained or rigidified counterpart to induce specific secondary structures, such as β-turns. nih.gov The inclusion of this compound allows for the precise engineering of these scaffolds, contributing to the development of novel drug-like molecules.

Table 1: Key Protecting Groups in this compound Chemistry

| Protecting Group | Abbreviation | Protected Moiety | Cleavage Condition | Purpose |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino Group | Basic (e.g., Piperidine) | Temporary protection during peptide chain elongation. chempep.com |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Guanidino Side Chain | Acidic (e.g., TFA) | Prevents side reactions of the highly reactive guanidine group. chempep.com |

| tert-Butyloxycarbonyl | Boc | Guanidino Side Chain | Acidic (e.g., TFA) | Provides additional, robust protection for the guanidino function. chemimpex.com |

Applications in Constrained and Cyclic Peptide Architectures

Constraining the conformation of a peptide by cyclization is a widely used strategy to enhance its biological activity, selectivity, and stability. Cyclic peptides often exhibit improved resistance to proteases and can be designed to have higher binding affinity for their targets compared to their linear counterparts.

This compound is incorporated into linear peptide precursors synthesized on a solid support. After the linear sequence is assembled, the terminal protecting groups are removed, and the peptide is cleaved from the resin to undergo head-to-tail or side-chain cyclization. The presence of the Agp residue can influence the preferred conformation of the cyclic structure. For example, in the synthesis of cyclic RGD (Arginine-Glycine-Aspartate) peptides, which are potent antagonists for integrin receptors, the arginine analog can be crucial for modulating receptor interaction. chemicalbook.com The principles used for incorporating Fmoc-L-Arg(Pbf)-OH in these syntheses are directly applicable to this compound. chemicalbook.com

Incorporation into Bioconjugate Molecules and Chemical Probes

Bioconjugation involves linking a peptide to another molecule, such as a fluorescent dye, a cytotoxic drug, or a larger protein, to create a hybrid molecule with combined functionalities. chemimpex.com this compound can be used to synthesize peptides that are subsequently used in these conjugation strategies. The guanidino side chain, after deprotection, can play a role in the solubility or binding characteristics of the final bioconjugate. chempep.com

This is particularly relevant in the development of:

Targeted Drug Delivery Systems: Peptides containing Agp can be designed to bind to specific cell surface receptors (e.g., on cancer cells), acting as a guiding system for a conjugated therapeutic agent. chemimpex.com

Chemical Probes: By attaching a reporter molecule (like a fluorophore), Agp-containing peptides can be used as probes to study protein-protein interactions or to visualize specific cellular processes.

Role in Research for Modified Peptide Therapeutics

The development of peptide-based drugs is a rapidly growing field, and the modification of native peptide sequences is key to overcoming challenges such as poor stability and rapid clearance. nih.gov this compound plays a significant role in this area by enabling the synthesis of modified peptide therapeutics.

A prominent application is in the design of cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes. csic.es Arginine residues are critical for the function of many CPPs, and substituting them with an Agp analog via this compound allows researchers to fine-tune the cell-penetrating efficiency and study the mechanism of uptake. The use of such arginine mimetics is central to developing next-generation peptide therapeutics for intracellular targets. chemicalbook.comcsic.es

Isotopic Labeling Strategies for Structural and Mechanistic Studies

Isotopic labeling is a powerful technique used in proteomics and structural biology. By incorporating stable heavy isotopes (e.g., ¹³C, ¹⁵N) into a peptide, researchers can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to gain detailed insights. sigmaaldrich.com

This compound can be synthesized using isotopically labeled precursors, allowing for the creation of "heavy" peptides. These labeled peptides are invaluable for:

Quantitative Proteomics: Labeled peptides can be used as internal standards in mass spectrometry to accurately quantify the amount of their unlabeled counterparts in complex biological samples. sigmaaldrich.com

Structural Biology: NMR studies on isotopically labeled peptides can reveal detailed information about their three-dimensional structure and dynamics, which is crucial for understanding their biological function and for rational drug design.

Mechanistic Studies: An efficient method for selectively labeling the carboxylic acid group with ¹⁸O has been developed, which is compatible with Fmoc, Boc, and other standard protecting groups. nih.gov This allows for the investigation of reaction mechanisms and enzymatic processes.

Table 2: Commercially Available Isotopically Labeled Arginine Derivatives for Peptide Synthesis

| Compound Name | Isotopic Label | Application |

| (Fmoc)-L-Arginine(Pbf)-OH | U-¹³C, U-¹⁵N | Absolute Quantification, Internal Peptide Standards silantes.com |

| L-Arginine-N-Fmoc, pbf-OH | ¹³C₆, ¹⁵N₄ | Biomolecular NMR, Proteomics isotope.com |

| Fmoc-Lys(Boc)-OH | ¹³C₆, ¹⁵N₂ | Quantitative Proteomics sigmaaldrich.com |

This table shows examples of related labeled compounds, illustrating the established strategies that can be applied to the synthesis of labeled this compound.

Innovations in Green Chemistry for Sustainable this compound Utilization

Traditional solid-phase peptide synthesis relies heavily on hazardous solvents like N,N-dimethylformamide (DMF). The principles of green chemistry aim to reduce the environmental impact of chemical processes, and significant research has been directed toward making peptide synthesis more sustainable.

A key innovation is the replacement of DMF with greener, less toxic solvents. N-Butylpyrrolidinone (NBP) has emerged as a promising alternative. rsc.org However, the incorporation of sterically hindered amino acids like Fmoc-Arg(Pbf)-OH (and by extension, this compound) can be challenging in NBP due to its higher viscosity. csic.esrsc.org Recent research has developed optimized protocols to overcome this issue, involving strategies such as:

Elevated Temperatures: Performing the coupling reaction at a higher temperature (e.g., 45°C) reduces the viscosity of NBP, facilitating better penetration of reagents into the resin. csic.esrsc.org

In Situ Activation: Activating the amino acid with coupling reagents immediately before addition to the resin minimizes the formation of inactive byproducts like δ-lactams, a known side reaction for arginine derivatives. csic.esrsc.org

These methodological advancements not only improve the sustainability of peptide synthesis but also enhance the efficiency of incorporating complex building blocks like this compound, paving the way for large-scale, environmentally responsible production of modified peptides. csic.es

Future Perspectives in Fmoc L Agp Pbf,boc Oh Research and Development

Automated and High-Throughput Synthesis Methodologies for Complex Peptides

The demand for large libraries of peptides for drug discovery and biological screening has driven significant advancements in automated and high-throughput synthesis platforms. Incorporating complex building blocks like Fmoc-L-Agp(Pbf,Boc)-OH into these automated workflows presents both opportunities and challenges.

Future directions in this area include:

Optimization of Coupling Protocols: The steric hindrance associated with complex protected amino acids can slow down coupling reactions. Automated synthesizers are being developed with advanced features such as microwave heating to accelerate reactions and improve the incorporation of challenging residues.

High-Throughput Screening of Synthesis Conditions: Automated platforms enable the rapid screening of various coupling reagents, solvents, and reaction times to identify the optimal conditions for incorporating specific non-standard amino acids. This is crucial for maximizing yields and purity when working with novel building blocks.

Integration of Purification and Analysis: The development of fully integrated systems that automate not only the synthesis but also the subsequent cleavage, purification, and analytical characterization of peptides is a major goal. This would dramatically accelerate the discovery and development timeline for new peptide-based therapeutics. The use of alternative solvents to the hazardous DMF, such as N-butylpyrrolidinone (NBP), is also being explored to improve the sustainability of peptide synthesis.

| Technology | Impact on Complex Peptide Synthesis |

| Automated Parallel Synthesizers | Enables the simultaneous creation of hundreds to thousands of peptides, facilitating rapid library generation. |

| Microwave-Assisted SPPS | Accelerates coupling and deprotection steps, improving the synthesis of long or difficult peptide sequences. |

| Flow Chemistry | Allows for the continuous synthesis of peptides, potentially offering better control over reaction conditions and scalability. |

Computational Modeling for Predictive Synthesis and Side Reaction Avoidance

Computational modeling is emerging as a powerful tool in peptide chemistry to predict and mitigate potential problems in synthesis. For complex amino acids like this compound, computational approaches can provide valuable insights that are difficult to obtain through experimentation alone.

Key areas of future development include:

Predicting Coupling Efficiency: Molecular dynamics simulations and quantum mechanics calculations can be used to model the interaction between the incoming protected amino acid and the growing peptide chain. This can help predict the likelihood of successful coupling and identify potential steric clashes or other issues that might hinder the reaction.

Identifying and Minimizing Side Reactions: Computational models can be developed to predict the propensity for common side reactions in peptide synthesis, such as racemization or the formation of deletion sequences. For guanidino-containing amino acids, this could include predicting the likelihood of side reactions involving the protected side chain. By understanding the mechanisms of these side reactions at a molecular level, it may be possible to design synthesis protocols that avoid them.

In Silico Screening of Protecting Groups: Computational methods can be used to design and evaluate new protecting groups virtually. By calculating properties such as stability to cleavage reagents and the electronic effects on the protected group, researchers can prioritize the most promising candidates for experimental validation. This approach has the potential to significantly accelerate the development of next-generation protecting groups for guanidino analogs.

| Computational Method | Application in Peptide Synthesis |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules to predict peptide conformation and potential aggregation issues. |

| Quantum Mechanics (QM) Calculations | Provides detailed information about the electronic structure of molecules to predict reaction pathways and the likelihood of side reactions. |

| Machine Learning (ML) | Can be trained on existing synthesis data to predict optimal reaction conditions and identify sequences that may be difficult to synthesize. |

Q & A

Q. What is the role of Fmoc, Pbf, and Boc protecting groups in Fmoc-L-AGP(Pbf,Boc)-OH during peptide synthesis?

- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., 20% piperidine in DMF). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) groups protect the side-chain functional groups (e.g., arginine’s guanidino group and other nucleophilic residues) to prevent undesired reactions. Pbf is acid-labile and removed via trifluoroacetic acid (TFA), while Boc requires stronger acidic conditions (e.g., HCl/dioxane) .

Q. How to design a solid-phase synthesis protocol for incorporating this compound into peptides?

- Methodological Answer : Use Fmoc-SPPS on a resin such as Fmoc-PAL-PEG-PS. Activate the carboxyl group of this compound with coupling reagents like HBTU/HOBt or PyBOP/HOAt in DMF. Monitor coupling efficiency via Kaiser or chloranil tests. After each coupling, deprotect the Fmoc group with 20% piperidine. Repeat cycles until the peptide sequence is complete. Final cleavage with TFA (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) removes Pbf/Boc groups and releases the peptide from the resin .

Q. What analytical methods confirm the identity and purity of peptides containing this compound?

- Methodological Answer : Use reversed-phase HPLC (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% TFA) for purity assessment. Confirm molecular weight via electrospray ionization mass spectrometry (ESI-MS). For structural validation, employ nuclear magnetic resonance (NMR) to analyze side-chain deprotection efficiency and sequence integrity .

Advanced Research Questions

Q. How to optimize coupling efficiency of this compound in automated peptide synthesizers for arginine-rich sequences?

- Methodological Answer : Arginine’s steric hindrance and hydrophobicity may reduce coupling efficiency. Use double coupling (2×30 min) with 4–6 equivalents of activated amino acid. Increase reaction temperature to 50°C or use microwave-assisted synthesis. Add chaotropic agents (e.g., 0.1 M HOBt in DMF) to improve solubility. Validate efficiency via MALDI-TOF MS after each step .

Q. How to resolve contradictions between mass spectrometry (MS) and HPLC data for peptides containing this compound?

- Methodological Answer : Discrepancies may arise from incomplete deprotection or side reactions (e.g., aspartimide formation). Perform post-synthesis analyses:

- Compare observed vs. theoretical MS peaks to detect modifications.

- Use LC-MS/MS to identify truncated sequences or adducts.

- Adjust cleavage conditions (e.g., add scavengers like EDT to suppress TFA-mediated side reactions) .

Q. What strategies prevent side reactions during TFA-mediated deprotection of Pbf/Boc groups in this compound?

- Methodological Answer : Side reactions (e.g., alkylation of tryptophan or oxidation of methionine) can be mitigated by:

- Using scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail.

- Limiting cleavage time to 2–3 hours at 25°C.

- Performing iterative cleavage (e.g., two short TFA treatments) for sensitive sequences .

Q. How does the choice between Fmoc and Boc strategies affect synthesis outcomes for arginine-rich peptides?

- Methodological Answer : Fmoc-SPPS is preferred for arginine-rich peptides due to milder deprotection conditions (piperidine vs. HF for Boc). However, Boc may reduce aggregation in hydrophobic sequences. Comparative studies show Fmoc-SPPS with PyBOP activation achieves >95% coupling efficiency for arginine, while Boc requires longer coupling times and higher reagent equivalents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.